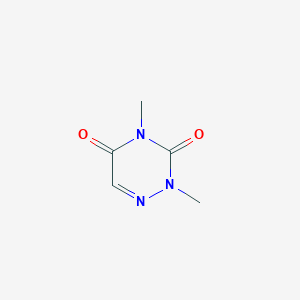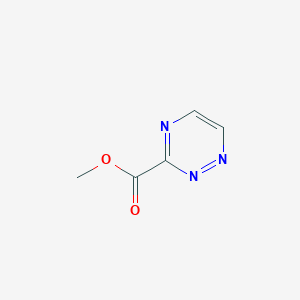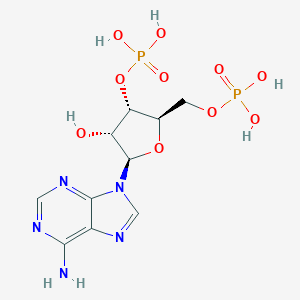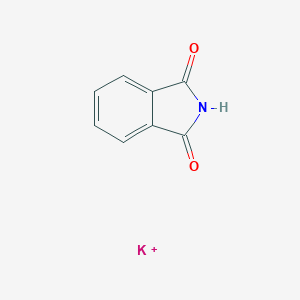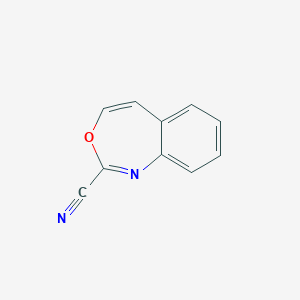
3,1-Benzoxazepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,1-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential usefulness in scientific research. This compound is a member of the benzoxazepine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3,1-Benzoxazepine-2-carbonitrile is complex and not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various targets in the cell, including enzymes, receptors, and ion channels. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 3,1-Benzoxazepine-2-carbonitrile are diverse and depend on the specific target it interacts with. However, some of the most notable effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3,1-Benzoxazepine-2-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes, including cell proliferation, apoptosis, and immune modulation. Additionally, 3,1-Benzoxazepine-2-carbonitrile is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3,1-Benzoxazepine-2-carbonitrile in lab experiments. One of the main limitations is the lack of specificity of this compound. 3,1-Benzoxazepine-2-carbonitrile has been shown to interact with multiple targets in the cell, making it difficult to determine the specific mechanism of action in a given experiment. Additionally, this compound may have off-target effects, leading to potential false positives in experiments.
将来の方向性
There are several future directions for research on 3,1-Benzoxazepine-2-carbonitrile. One potential area of research is the development of more specific analogs of this compound. By modifying the structure of 3,1-Benzoxazepine-2-carbonitrile, it may be possible to increase its specificity and reduce off-target effects.
Another area of research is the exploration of the potential therapeutic applications of 3,1-Benzoxazepine-2-carbonitrile. This compound has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer and inflammatory disease therapies.
Additionally, further research is needed to fully understand the mechanism of action of 3,1-Benzoxazepine-2-carbonitrile. By elucidating the specific targets and pathways involved in the biological effects of this compound, it may be possible to develop more effective therapies based on its mechanism of action.
Conclusion:
3,1-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential usefulness in scientific research. This compound has a wide range of biological activities and has been shown to have antitumor, anti-inflammatory, and antiviral properties. While there are some limitations associated with the use of 3,1-Benzoxazepine-2-carbonitrile in lab experiments, this compound has significant potential for the development of new therapies for various diseases. Future research is needed to fully understand the mechanism of action of this compound and to develop more specific analogs for use in scientific research and therapeutic applications.
合成法
The synthesis of 3,1-Benzoxazepine-2-carbonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoaniline with cyanogen bromide in the presence of sodium hydroxide. This reaction leads to the formation of 2-cyanobenzoxazole, which is then treated with sodium ethoxide to yield 3,1-Benzoxazepine-2-carbonitrile.
科学的研究の応用
3,1-Benzoxazepine-2-carbonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been found to be a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases.
特性
CAS番号 |
18457-80-2 |
|---|---|
製品名 |
3,1-Benzoxazepine-2-carbonitrile |
分子式 |
C10H6N2O |
分子量 |
170.17 g/mol |
IUPAC名 |
3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-12-9-4-2-1-3-8(9)5-6-13-10/h1-6H |
InChIキー |
UCCKBAPZOKCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC(=N2)C#N |
正規SMILES |
C1=CC=C2C(=C1)C=COC(=N2)C#N |
同義語 |
3,1-Benzoxazepine-2-carbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











